molecular formula C8H4BrNO3 B1282134 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione CAS No. 24088-82-2

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

Cat. No.: B1282134
CAS No.: 24088-82-2
M. Wt: 242.03 g/mol
InChI Key: QFUCRLHRLJFXBG-UHFFFAOYSA-N
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Description

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is a heterocyclic compound that features a benzoxazine ring system with a bromine atom at the 6-position

Biochemical Analysis

Biochemical Properties

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and van der Waals forces, which facilitate the stabilization of the enzyme-substrate complex. Additionally, this compound can modulate the activity of certain kinases, thereby influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway . Furthermore, this compound affects cellular metabolism by inhibiting glycolytic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, through covalent and non-covalent interactions. This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, this compound inhibits topoisomerase II, an enzyme crucial for DNA replication, by intercalating into the DNA strands . Additionally, it can modulate gene expression by acting as a transcription factor inhibitor, thereby affecting the transcriptional machinery .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time when exposed to light and high temperatures . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . Threshold effects have been observed, where doses above a certain level lead to significant toxicological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can result in altered metabolic flux and changes in metabolite levels, impacting overall cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize predominantly in the mitochondria and nucleus, where it can interact with mitochondrial DNA and nuclear transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments .

Preparation Methods

The synthesis of 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-bromo-2-aminobenzoic acid with phosgene or triphosgene to form the corresponding isocyanate intermediate, which then undergoes cyclization to yield the desired benzoxazine-dione compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Comparison with Similar Compounds

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can significantly impact its chemical reactivity and biological properties.

Properties

IUPAC Name

6-bromo-1,3-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUCRLHRLJFXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515504
Record name 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24088-82-2
Record name 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24088-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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